molecular formula C15H13NO4S B2926302 4-(2-Phenylethenesulfonamido)benzoic acid CAS No. 315677-94-2

4-(2-Phenylethenesulfonamido)benzoic acid

Cat. No.: B2926302
CAS No.: 315677-94-2
M. Wt: 303.33
InChI Key: KNCKFVUBJAWFPQ-UHFFFAOYSA-N
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Description

4-(2-Phenylethenesulfonamido)benzoic acid is a sulfonamide derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethenesulfonamido)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethenesulfonamido)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(2-Phenylethenesulfonamido)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-Phenylethenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Phenylethenesulfonamido)benzoic acid include other sulfonamide derivatives of benzoic acid, such as:

  • 4-(2-Phenylethylsulfonamido)benzoic acid
  • 4-(2-Phenylethanesulfonamido)benzoic acid
  • 4-(2-Phenylethynesulfonamido)benzoic acid .

Uniqueness

What sets this compound apart from these similar compounds is its unique phenylethene group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-15(18)13-6-8-14(9-7-13)16-21(19,20)11-10-12-4-2-1-3-5-12/h1-11,16H,(H,17,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCKFVUBJAWFPQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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